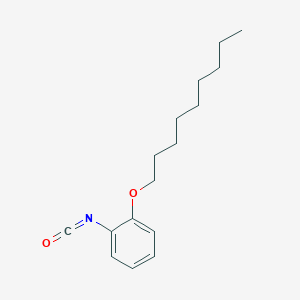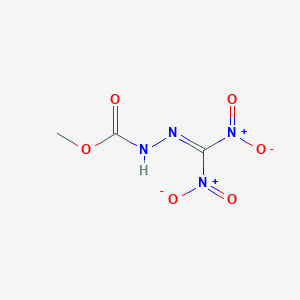
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dinitromethylidene group attached to a hydrazine carboxylate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with dinitromethane under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with the presence of a base like sodium acetate to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the dinitromethylidene group to a less oxidized state.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The dinitromethylidene group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can lead to various biochemical and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl hydrazinocarboxylate: A precursor in the synthesis of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate.
Dinitromethane: Another compound with a dinitro group, used in similar chemical reactions.
Uniqueness
This compound is unique due to its combination of a dinitromethylidene group and a hydrazine carboxylate moiety
Properties
CAS No. |
56152-67-1 |
|---|---|
Molecular Formula |
C3H4N4O6 |
Molecular Weight |
192.09 g/mol |
IUPAC Name |
methyl N-(dinitromethylideneamino)carbamate |
InChI |
InChI=1S/C3H4N4O6/c1-13-3(8)5-4-2(6(9)10)7(11)12/h1H3,(H,5,8) |
InChI Key |
WZTFFYXOIJXYJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NN=C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
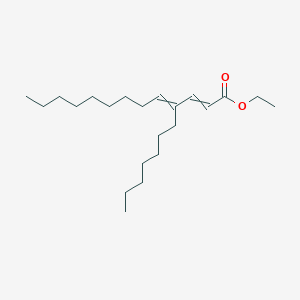
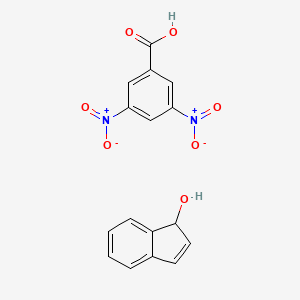
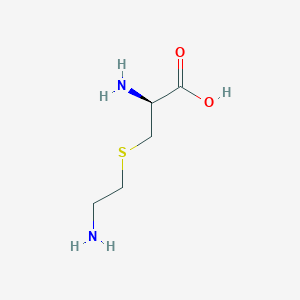
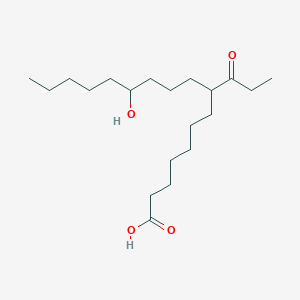
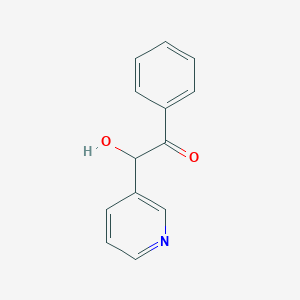
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
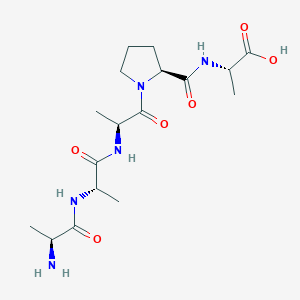
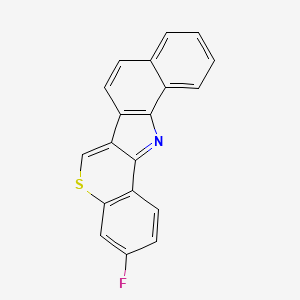
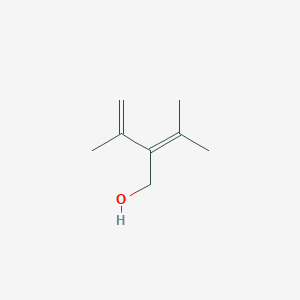
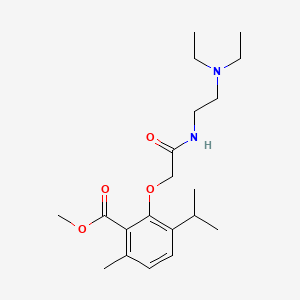
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
